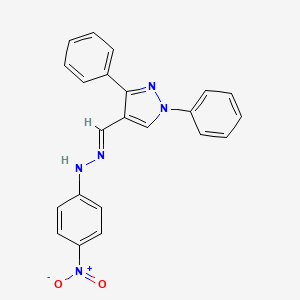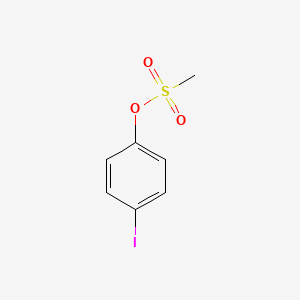
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
The synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. One common method involves the use of formic acid as a medium and orthophosphoric acid as a catalyst .
Análisis De Reacciones Químicas
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . Major products formed from these reactions include oximes, nitriles, and amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor for the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can be compared with other similar compounds such as:
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the nitrophenylhydrazone group and may have different chemical and biological properties.
4-nitrophenylhydrazine: This compound lacks the pyrazole moiety and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrazole and nitrophenylhydrazone groups, leading to its diverse applications and reactivity .
Propiedades
Fórmula molecular |
C22H17N5O2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C22H17N5O2/c28-27(29)21-13-11-19(12-14-21)24-23-15-18-16-26(20-9-5-2-6-10-20)25-22(18)17-7-3-1-4-8-17/h1-16,24H/b23-15+ |
Clave InChI |
MJTZPQBISXJJMC-HZHRSRAPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)


![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)

![Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-](/img/structure/B11709824.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)

![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)
